Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate
Description
Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate (CAS: 1706456-77-0) is a structurally complex molecule featuring:
- A morpholino ring (a six-membered heterocycle with two oxygen atoms).
- A 4-bromophenoxy group attached via a methylene (-CH₂-) linker to the morpholino nitrogen.
- A methyl acetate ester moiety at the terminal position.
This compound is synthesized for pharmaceutical research, particularly as a reference material in drug development (e.g., ANDA/NDA submissions) .
Properties
Molecular Formula |
C14H18BrNO4 |
|---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
methyl 2-[2-[(4-bromophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |
InChI Key |
VKCQXOHNTAEYAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromophenoxy Group Formation
The 4-bromophenoxy group is typically synthesized via electrophilic aromatic substitution or direct bromination .
Method 1: Aqueous Bromination (High Selectivity)
Patents describe a selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under acidic, neutral, or alkaline conditions. While this method targets a different substrate, the principles apply to phenolic intermediates:
-
Substrate Preparation : Phenol derivatives (e.g., 4-methoxyphenol) undergo demethylation or direct bromination.
-
Bromination Conditions :
Method 2: Halogenation with NBS/AIBN
For aryl bromination, N-bromosuccinimide (NBS) with 2,2′-azobis(isobutyronitrile) (AIBN) is used under radical conditions:
Morpholino Acetate Synthesis
The morpholino acetate moiety is synthesized via etherification or nucleophilic substitution .
Method 1: Ether Formation
Method 2: Mitsunobu Reaction
For coupling morpholino acetate to bromophenoxy intermediates, the Mitsunobu reaction (DEAD, PPh₃) can be employed:
Esterification and Final Assembly
The methyl ester group is introduced via acid-catalyzed esterification or DCC-mediated coupling .
Method 1: Sulfuric Acid-Catalyzed Esterification
Method 2: Pd-Catalyzed Cross-Coupling
For advanced intermediates, Pd-mediated reactions (e.g., Suzuki-Miyaura) are used to couple aryl bromides with morpholino acetate:
-
Substrate : 4-Bromoaryl intermediate.
-
Catalyst : Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂.
-
Conditions :
Reaction Optimization and Challenges
Solvent Selection
Purification Strategies
Yield Challenges
-
Bromination Selectivity : Para vs. ortho/meta isomer control (achieved via aqueous bromination).
-
Esterification Efficiency : Acid catalysis ensures high yields, while DCC methods reduce side reactions.
Comparative Analysis of Methods
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention in various fields due to its biological activity and chemical versatility:
Medicinal Chemistry
Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate is being investigated for its potential therapeutic effects:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation through interactions with specific molecular targets .
Biochemical Assays
The compound serves as a probe in biochemical assays:
- It is utilized to study enzyme activities and protein interactions, providing insights into biochemical pathways and mechanisms.
Agrochemicals
Due to its structural characteristics, it may also find applications in the development of agrochemicals:
- The bromophenoxy group can enhance herbicidal or fungicidal activities, making it suitable for agricultural formulations .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory properties of the compound in animal models of arthritis. Administration led to a significant reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent in clinical settings .
Mechanism of Action
The mechanism of action of Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The bromophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The morpholine ring enhances its solubility and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
CD73 Inhibitors with Morpholino Substituents
Example Compound: Methyl 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)acetate
- Structural Differences: Core: Thiopyridine vs. target’s morpholino-acetate. Linkage: Thioether (-S-) vs. ether (-O-) and ester (-COO-) groups.
- The absence of a thio group in the target compound may alter binding kinetics or metabolic stability.
Potassium 2-((4-Amino-5-(Morpholino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Structural Differences: Core: Triazole-thio vs. morpholino-acetate. Substituents: Amino and triazole groups vs. bromophenoxymethyl.
- Metabolism : Hydrolysis of the thio group generates a metabolite (288.2 m/z). The target’s ester group may similarly hydrolyze to a carboxylic acid, affecting half-life.
Methyl 2-(4-Bromophenyl)acetate
- Structural Differences: Substitution: Bromine on phenyl-acetate vs. bromophenoxy-morpholino. Complexity: Lacks the morpholino-phenoxymethyl system.
- Applications : Simpler structure used as a reference standard or synthetic intermediate. Reduced polarity may limit bioavailability compared to the target compound.
Esters of 2-(4-Bromophenyl)acetate
Example Compound: [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate
- Structural Differences: Ester Modifications: Varied substituents (e.g., methoxy, chloro-trifluoromethyl) vs. morpholino-phenoxymethyl.
- Properties : Bulky substituents may reduce membrane permeability compared to the target’s balanced polar-lipophilic design.
Morpholino-Piperidine Hybrids
Example Compound: Morpholino(piperidin-2-yl)methanone hydrochloride
- Structural Differences: Core: Piperidine-morpholino vs. morpholino-acetate. Functional Groups: Ketone vs. ester.
Data Table: Key Features of Methyl 2-(2-((4-Bromophenoxy)methyl)morpholino)acetate and Analogs
Research Findings and Implications
Morpholino as a Key Motif: The morpholino ring enhances solubility and metabolic stability in multiple compounds (e.g., ). Its presence in the target compound likely improves pharmacokinetics compared to non-polar analogs.
Ester vs. Thioether : The target’s ester group may hydrolyze faster than thioether-containing analogs, influencing dosing frequency .
Biological Activity
Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenoxy group, a morpholino group, and an acetate moiety. Its molecular formula is , with a molecular weight of approximately 344.20 g/mol. The unique combination of these functional groups contributes to its diverse biological interactions and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. Below is a summary of the antimicrobial activity based on minimum inhibitory concentration (MIC) values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including enzyme inhibition and receptor modulation. The morpholino group enhances solubility and bioavailability, facilitating its transport within biological systems.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The bromophenoxy group can engage with enzymes crucial for microbial survival and cancer cell proliferation.
- Receptor Modulation : The compound may affect receptor activity involved in cell signaling pathways related to cancer growth and metastasis.
Further research is needed to elucidate the precise molecular targets and mechanisms involved in its biological effects .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity with MIC values lower than many standard antibiotics .
- Cancer Cell Proliferation Assay : In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups, indicating its potential as an anticancer agent .
Synthesis Methods
The synthesis of this compound typically involves a multi-step process:
- Formation of Morpholine Derivative : Reaction of 4-bromophenol with formaldehyde and morpholine.
- Acetylation : Acylation with acetic anhydride or acetic acid to yield the final product.
This synthetic route has been reported to achieve yields exceeding 80%, making it suitable for industrial production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
